Zinc p-toluenesulfonate hydrate
Overview
Description
Zinc p-toluenesulfonate hydrate, or Zn(p-tos)2•2H2O, is an inorganic compound used in a variety of scientific and industrial applications. It is a white, crystalline powder, and is soluble in water, alcohols, and other organic solvents. Zn(p-tos)2•2H2O has a wide range of applications, from catalytic processes to the synthesis of complex molecules. It is also used as an additive in pharmaceuticals, cosmetics, and other consumer products.
Scientific Research Applications
Catalyst and Morphology-Directing Agent for Zinc Oxide Particles :
- p-Toluenesulfonic acid (a related compound) was used as a catalyst and morphology-directing agent in the formation of ZnO particles with different sizes and shapes, indicating a potential similar role for zinc p-toluenesulfonate hydrate (Ambrožić et al., 2010).
In Sulfonated Polystyrenes Studies :
- Zinc neutralized sulfonated polystyrenes were studied spectroscopically, showing changes in the antisymmetric stretching band of the sulfonate group upon hydration and dehydration, which could have implications for understanding materials like this compound (Sakurai, Douglas, & MacKnight, 1993).
Component in Synthesis and Chemical Reactions :
- Zinc p-toluenesulfonate is noted as an agent for tosylation under mild Mitsunobu conditions. It's typically used in its hydrate form for various synthetic applications, showing its broad use in chemical synthesis (Ham & Stille, 2001).
- It's involved in reactions forming fluorinated nitrogen heterocycles, indicating its use in specialized organic synthesis (Funabiki et al., 1995).
Chemical Cell Biology :
- Research into zinc-quinolinesulfonamide complexes has implications for understanding zinc chemistry within cells, suggesting that this compound might also be useful in similar biochemical or medicinal contexts (Nasir et al., 1999).
Safety and Hazards
Zinc p-toluenesulfonate hydrate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn .
Future Directions
Mechanism of Action
Target of Action
Zinc p-toluenesulfonate hydrate, also known as p-Toluenesulfonic acid zinc salt , is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, this compound facilitates chemical reactions by lowering the activation energy required for the reaction to proceed . It interacts with the reactant molecules, enabling them to undergo transformations more readily.
Biochemical Pathways
This compound is commonly used to promote esterification, addition polymerization, and hydroxylation reactions of carbonyl compounds . The compound’s action can affect various biochemical pathways depending on the reactants and the nature of the reaction.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it catalyzes. In general, it enables the transformation of reactant molecules into product molecules in various chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water , which can affect its use in aqueous environments. Additionally, it decomposes at high temperatures , which can limit its use in high-temperature reactions. Proper storage conditions, away from fire and heat sources, and in a dry, well-ventilated place, are necessary to maintain its stability .
Biochemical Analysis
Biochemical Properties
Zinc p-toluenesulfonate hydrate plays a significant role in biochemical reactions. It is commonly used as a catalyst in organic synthesis, promoting ester addition polymerization and hydroxylation reactions of carbonyl compounds
Cellular Effects
Zinc ions are known to play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
zinc;4-methylbenzenesulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.H2O.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);1H2;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXFVWERPVZPB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-05-4 | |
Record name | ZINC P-TOLUENESULFONATE HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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